2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a fluorine substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₈FNO₄ with a molecular weight of 247.26 g/mol (CAS: Not explicitly listed; structurally confirmed via ) .
Properties
IUPAC Name |
2-[(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMYJSLVLZJBR-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached via a nucleophilic substitution reaction, typically using a suitable acylating agent such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can result in various substituted pyrrolidines.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid typically involves several key steps:
- Formation of the Pyrrolidine Ring : Generated through cyclization reactions from 1,4-diketones or amino alcohols.
- Introduction of Fluorine : Achieved via fluorination reactions using reagents like diethylaminosulfur trifluoride or Selectfluor.
- Protection of Nitrogen : The Boc group is introduced through reactions with di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Medicinal Chemistry
The compound is explored for its potential therapeutic roles:
- Anti-inflammatory Properties : Investigated for reducing inflammation markers in various biological models.
- Antiviral Activity : Studied for effectiveness against specific viral infections due to its ability to inhibit viral replication.
- Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Chemical Biology
In chemical biology, 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid serves as:
- Building Block for Drug Development : Utilized in synthesizing more complex fluorinated pharmaceuticals, enhancing drug efficacy and selectivity due to the fluorine atom's electronic properties .
- Enzyme Inhibition Studies : Its structural features allow it to interact effectively with enzymes, making it valuable in enzyme inhibition research.
Agrochemicals
The compound's fluorinated structure contributes to its stability and bioactivity, making it a promising candidate in developing new agrochemicals aimed at pest control or enhancing crop resilience against diseases.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and apoptosis pathways.
Case Study 2: Enzyme Inhibition
Research focused on the compound's interaction with specific enzymes revealed that it could act as a potent inhibitor. This property was leveraged to design more selective inhibitors for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The Boc protecting group can influence the compound’s stability and solubility, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Stereochemical Variations
The compound’s key analogs differ in substituents, stereochemistry, or ring modifications. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Stereochemical Impact : The (2R,4R) configuration distinguishes the target compound from its (2S,4S) isomer (), which may exhibit divergent biological activity due to altered spatial orientation .
Fluorine Substituent: Fluorination at the 4-position enhances metabolic stability and electronegativity compared to non-fluorinated analogs like (S)-2-(1-Boc-pyrrolidin-3-yl)acetic acid .
Ring Modifications : Piperidine-based analogs (e.g., 2-[1-Boc-4-(2-fluorophenyl)piperidin-4-yl]acetic acid) introduce bulkier aromatic groups, increasing molecular weight and lipophilicity .
Physicochemical Properties
Limited data on solubility, pKa, or logP are available in the provided evidence. However, trends can be inferred:
- Boc Protection : The tert-butoxycarbonyl group improves solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility compared to deprotected analogs.
- Fluorine vs. Hydrophobic Groups : The 4-fluoro substituent (target compound) likely increases polarity slightly compared to 3-fluorobenzyl or trifluoromethyl analogs (e.g., : 373.37 g/mol) .
Biological Activity
The compound 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid , also known as (2R,4R)-4-fluoro-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid , is a derivative of pyrrolidine with significant implications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H16FNO4 |
| Molecular Weight | 233.24 g/mol |
| CAS Number | 12043048 |
| IUPAC Name | (2R,4R)-4-fluoro-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F |
The biological activity of this compound is primarily attributed to its role as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and folding of numerous client proteins that are critical for cancer cell survival and proliferation. By inhibiting HSP90, this compound can lead to the degradation of various oncogenic proteins, thereby exerting anti-tumor effects.
Inhibition of HSP90
Research has shown that compounds that inhibit HSP90 can destabilize several signaling pathways associated with cancer progression. The mechanism involves:
- Binding to the ATP-binding site : Compounds similar to 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid occupy the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity.
- Degradation of client proteins : This inhibition leads to the proteasomal degradation of client proteins involved in oncogenic signaling pathways such as AKT, HER2, and c-Met.
Anti-Cancer Activity
Studies have indicated that derivatives of this compound exhibit potent anti-cancer properties. For instance:
- In vitro studies : Various cellular assays demonstrated that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- In vivo studies : Animal models treated with HSP90 inhibitors have shown reduced tumor growth and improved survival rates.
Case Studies
- Breast Cancer Models : In a study involving breast cancer xenograft models, administration of HSP90 inhibitors similar to this compound resulted in significant tumor regression without notable toxicity .
- Neurodegenerative Disorders : Given the role of HSP90 in neurodegenerative diseases, compounds like this may also have therapeutic potential in conditions such as Alzheimer's and Parkinson's disease by modulating protein homeostasis .
Safety and Handling
While the biological activity is promising, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential eye irritation (H319). Proper handling procedures must be followed to ensure safety during research applications .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid, and how do they influence its reactivity?
- The compound contains a pyrrolidine ring with (2R,4R) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine substituent at the 4-position. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthesis, while the fluorine atom introduces electronegativity and potential metabolic stability. The stereochemistry is critical for chiral recognition in biological systems .
- Data : Molecular formula (C10H16FNO4), molecular weight (233.24 g/mol), CAS RN 681128-50-7 .
Q. How is this compound typically utilized in peptide synthesis?
- It serves as a chiral building block for introducing fluorinated pyrrolidine motifs into peptides. The Boc group is selectively removable under acidic conditions (e.g., trifluoroacetic acid), allowing subsequent coupling reactions. Its rigidity and fluorine content can modulate peptide conformation and bioavailability .
Q. What are the standard analytical methods for confirming its purity and identity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity and stereochemistry. High-Performance Liquid Chromatography (HPLC) with chiral columns evaluates enantiomeric purity. Mass spectrometry (MS) validates molecular weight .
Advanced Research Questions
Q. What methodological challenges arise in achieving high enantiomeric purity during synthesis?
- The (2R,4R) configuration requires asymmetric synthesis or resolution techniques. Key challenges include:
- Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to minimize racemization .
- Reaction optimization : Temperature control (e.g., -78°C for lithiation steps) and solvent selection (e.g., THF for Grignard reactions) to preserve stereochemistry .
- Purification : Flash chromatography or recrystallization to isolate the desired enantiomer .
Q. How can contradictory stability data under varying pH conditions be resolved?
- Stability studies often report discrepancies due to:
- pH-dependent Boc deprotection : The Boc group hydrolyzes faster under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to degradation.
- Analytical variability : Use standardized buffers and validate methods (e.g., HPLC with UV detection at 254 nm) to ensure reproducibility .
- Recommended protocol : Store the compound at -20°C in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis .
Q. What strategies improve coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Activation reagents : Use HATU or HOBt/DIC for efficient amide bond formation.
- Solvent systems : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions.
- Monitoring : Real-time monitoring via Kaiser test or FT-IR to ensure complete coupling .
Q. How does the fluorine substituent impact pharmacological activity in preclinical studies?
- Fluorine enhances metabolic stability by resisting oxidative degradation and improves membrane permeability via lipophilic effects. However, it may reduce solubility, requiring formulation adjustments (e.g., co-solvents like PEG 400) .
Data Contradiction Analysis
Q. Why do kinetic studies report conflicting reaction rates for Boc deprotection?
- Variations arise from:
- Acid strength : Trifluoroacetic acid (TFA) vs. HCl in dioxane, with TFA showing faster deprotection but potential side reactions.
- Temperature : Elevated temperatures (25°C vs. 0°C) accelerate hydrolysis but may degrade the pyrrolidine core.
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust.
- First aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
